molecular formula C6H3F3N4O B169426 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1780-79-6

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B169426
CAS RN: 1780-79-6
M. Wt: 204.11 g/mol
InChI Key: SPMUOCNXSSGFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C5H3F3N2O . It is a derivative of pyrimidine, a class of organic compounds that are widely used in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol”, has been reported in several studies . For example, a series of novel pyrimidine derivatives were synthesized through four-step reactions . Another study reported the synthesis of pyrimidine derivatives by electrochemical oxidation of catechol in the presence of 2-mercapto-6-(trifluoromethyl)pyrimidine-4-ol as a nucleophile .


Molecular Structure Analysis

The molecular structure of “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” consists of a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position . The compound has an average mass of 164.085 Da and a monoisotopic mass of 164.019745 Da .


Chemical Reactions Analysis

The reactivity of “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and its derivatives has been explored in several studies . For instance, one study reported the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones . Another study demonstrated the synthesis of bis(1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones) through multicomponent reactions .

Scientific Research Applications

Overview

The Pyrazolo[1,5-a]pyrimidine scaffold is a notable heterocycle in drug discovery, known for its broad medicinal properties. These include applications as anticancer agents, CNS agents, anti-infectious agents, anti-inflammatories, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies of this scaffold are of significant interest, providing a foundation for the development of drug-like candidates targeting various diseases. Additionally, synthetic strategies for derivatives of this scaffold have been extensively explored, revealing its significant biological properties and potential in medicinal chemistry (Cherukupalli et al., 2017).

Importance of Hybrid Catalysts in Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)

Synthetic Pathways and Applications

The 5H-pyrano[2,3-d]pyrimidine scaffolds are pivotal precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds, particularly challenging to develop due to their structural complexity, have witnessed intensive investigations in recent years. The synthesis of these derivatives involves diverse hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. These catalysts play a crucial role in synthesizing various derivatives, thus attracting global researchers to utilize their catalytic applications in developing lead molecules (Parmar et al., 2023).

Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents

Medicinal Significance

Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group, especially at the 3- or 5-positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This review underscores the importance of trifluoromethylpyrazoles in medicinal chemistry, providing insights for medicinal chemists to explore novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur et al., 2015).

Safety And Hazards

The compound “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for the research and development of “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and its derivatives are promising. Given their diverse biological applications and synthetic importance, these compounds are expected to continue attracting great interest in the field of organic synthesis . This will likely lead to the discovery of new synthetic methods, reactivities, and biological applications .

properties

IUPAC Name

6-(trifluoromethyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMUOCNXSSGFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287886
Record name 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS RN

1780-79-6
Record name 1780-79-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.